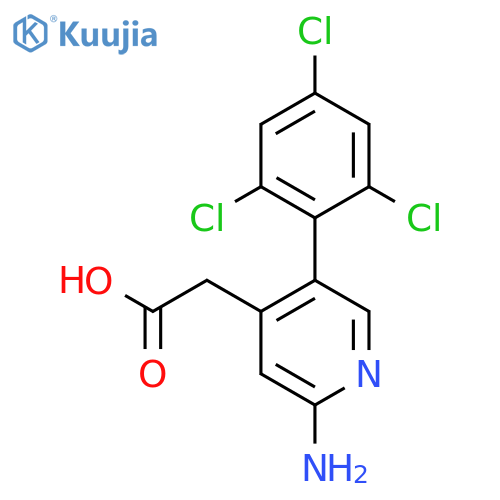Cas no 1361483-86-4 (2-Amino-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid)

1361483-86-4 structure
商品名:2-Amino-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid
CAS番号:1361483-86-4
MF:C13H9Cl3N2O2
メガワット:331.581760168076
CID:4969346
2-Amino-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-Amino-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid
-
- インチ: 1S/C13H9Cl3N2O2/c14-7-3-9(15)13(10(16)4-7)8-5-18-11(17)1-6(8)2-12(19)20/h1,3-5H,2H2,(H2,17,18)(H,19,20)
- InChIKey: UYBYEVMKFVNEFF-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(C=1C1C=NC(=CC=1CC(=O)O)N)Cl)Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 347
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 76.2
2-Amino-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013028083-500mg |
2-Amino-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid |
1361483-86-4 | 97% | 500mg |
839.45 USD | 2021-06-22 | |
| Alichem | A013028083-250mg |
2-Amino-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid |
1361483-86-4 | 97% | 250mg |
499.20 USD | 2021-06-22 | |
| Alichem | A013028083-1g |
2-Amino-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid |
1361483-86-4 | 97% | 1g |
1,534.70 USD | 2021-06-22 |
2-Amino-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid 関連文献
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
1361483-86-4 (2-Amino-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid) 関連製品
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 61389-26-2(Lignoceric Acid-d4)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
